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Compound of Interest

Compound Name: Ethyl propyl sulfide

Cat. No.: B1361377 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of ethyl propyl sulfide's use as a

food flavoring agent, including its regulatory status, typical applications, and detailed protocols

for its analysis and stability testing.

Ethyl propyl sulfide (CAS 4110-50-3), a volatile sulfur compound, is recognized for its

contribution to the characteristic aromas of various foods, including onions and other Allium

species.[1] In the food industry, it is utilized as a flavoring agent to impart or enhance specific

flavor profiles.[1][2]

Chemical and Physical Properties
Property Value

Chemical Name 1-(ethylsulfanyl)propane

Synonyms Ethyl n-propyl sulfide, 3-Thiahexane

CAS Number 4110-50-3

Molecular Formula C5H12S

Molecular Weight 104.22 g/mol

Appearance Colorless to pale yellow liquid

Odor Pungent, characteristic of sulfur compounds
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Regulatory Status and Safety
While ethyl propyl sulfide is used as a flavoring agent, its regulatory and safety evaluations

are often grouped with other simple aliphatic sulfides and thiols. The Joint FAO/WHO Expert

Committee on Food Additives (JECFA) has evaluated this group and expressed no safety

concern at current levels of intake when used as flavoring agents.

For the related compound, ethyl propyl disulfide (FEMA Number 4041), JECFA has also

concluded that there is "no safety concern at current levels of intake when used as a flavouring

agent".[3][4][5][6] Ethyl propyl sulfide is listed as a flavoring agent in the EU.[7]

Table 1: Regulatory and Safety Information Summary

Compound FEMA Number JECFA Number
JECFA Conclusion
(for the group)

Ethyl Propyl Sulfide Not explicitly assigned

Part of "Simple

aliphatic and aromatic

sulfides and thiols"

No safety concern at

current levels of intake

when used as a

flavouring agent.[3][6]

Ethyl Propyl Disulfide 4041[5][6][8] 1694[4][5][9]

No safety concern at

current levels of intake

when used as a

flavouring agent.[3][6]

Applications in Food Products
Ethyl propyl sulfide is used at low concentrations to contribute to the overall flavor profile of

various food products. Its pungent, sulfurous notes can enhance savory flavors.

Table 2: Typical Use Levels of Ethyl Propyl Sulfide in Food Categories[10]
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Food Category Average Usage (mg/kg) Maximum Usage (mg/kg)

Dairy products (excluding

category 02.0)
0.20000 1.00000

Fats and oils, and fat

emulsions (type water-in-oil)
0.10000 0.50000

Edible ices, including sherbet

and sorbet
0.20000 1.00000

Processed fruit 0.20000 1.00000

Confectionery 0.20000 1.00000

Experimental Protocols
Protocol 1: Sensory Analysis using Gas
Chromatography-Olfactometry (GC-O)
This protocol outlines a method to identify and characterize the odor contribution of ethyl
propyl sulfide in a food matrix.

Objective: To separate volatile compounds and have trained sensory panelists assess the odor

of each compound as it elutes from the gas chromatograph.[11][12][13][14][15]

Materials:

Gas Chromatograph (GC) with a flame ionization detector (FID) and an olfactory detection

port (ODP).

Capillary column suitable for volatile sulfur compounds (e.g., DB-Sulfur or equivalent).

Food sample containing ethyl propyl sulfide.

Headspace solid-phase microextraction (HS-SPME) fibers (e.g., Carboxen/PDMS).

Reference standard of ethyl propyl sulfide.

Trained sensory panel.
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Procedure:

Sample Preparation: Homogenize the food sample. Place a known amount into a headspace

vial.

Volatile Extraction (HS-SPME): Equilibrate the sample at a controlled temperature (e.g., 40-

60°C). Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to

adsorb volatile compounds.

GC-O Analysis:

Insert the SPME fiber into the GC inlet for thermal desorption.

The GC oven temperature program should be optimized to separate volatile sulfur

compounds. A typical program might start at 40°C, hold for 2 minutes, then ramp to 250°C

at 5°C/min.

The effluent from the column is split between the FID and the ODP.

A trained panelist sniffs the effluent at the ODP and records the retention time, odor

descriptor, and intensity of each detected odor.

Data Analysis: Correlate the retention time of the reference standard with the panelists'

descriptions to confirm the odor contribution of ethyl propyl sulfide.
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Figure 1. Workflow for GC-Olfactometry Analysis.

Protocol 2: Quantification of Ethyl Propyl Sulfide using
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To accurately quantify the concentration of ethyl propyl sulfide in a food matrix.

Materials:

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Capillary column as in Protocol 1.

Food sample.

HS-SPME apparatus.

Ethyl propyl sulfide standard solutions of known concentrations.

Internal standard (e.g., deuterated sulfide).
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Procedure:

Sample Preparation and Extraction: Follow steps 1 and 2 from Protocol 1. Spike a known

amount of the internal standard into the sample before extraction.

Calibration Curve: Prepare a series of standard solutions of ethyl propyl sulfide of known

concentrations and analyze them by HS-SPME-GC-MS to create a calibration curve.

GC-MS Analysis:

Analyze the extracted sample using the same GC conditions as for the calibration

standards.

The mass spectrometer should be operated in selected ion monitoring (SIM) mode to

enhance sensitivity and selectivity for ethyl propyl sulfide and the internal standard.

Quantification: Calculate the concentration of ethyl propyl sulfide in the sample by

comparing its peak area (normalized to the internal standard) to the calibration curve.

Protocol 3: Stability Testing of Ethyl Propyl Sulfide in a
Food Matrix
Objective: To evaluate the stability of ethyl propyl sulfide in a food product under specific

storage conditions. The stability of sulfur compounds can be affected by factors such as

oxidation and humidity.[16]

Materials:

Food product spiked with a known concentration of ethyl propyl sulfide.

Environmental chambers for controlled temperature and humidity storage.

GC-MS for quantification (as in Protocol 2).

Procedure:

Initial Analysis (Time 0): Prepare the spiked food product and immediately quantify the

concentration of ethyl propyl sulfide using the GC-MS method described in Protocol 2.
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Storage: Store aliquots of the spiked product under different conditions (e.g., refrigerated,

room temperature, elevated temperature) for a defined period (e.g., 1, 2, 4, 8 weeks).

Time-Point Analysis: At each time point, remove a sample from each storage condition and

quantify the concentration of ethyl propyl sulfide.

Data Analysis: Plot the concentration of ethyl propyl sulfide as a function of time for each

storage condition to determine its degradation rate.

Olfactory Signaling Pathway for Sulfide Compounds
The perception of sulfur compounds like ethyl propyl sulfide begins with the interaction of the

odorant molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory

neurons (OSNs) in the nasal cavity. This interaction is sometimes mediated by metal ions, such

as copper.[17][18][19] The binding of the odorant to the OR, a G-protein coupled receptor

(GPCR), initiates a signaling cascade.
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Figure 2. Simplified Olfactory Signaling Pathway.
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This activation leads to the dissociation of the G-protein (specifically G-olf), which in turn

activates adenylyl cyclase.[20] This enzyme catalyzes the conversion of ATP to cyclic AMP

(cAMP). The increased intracellular concentration of cAMP opens cyclic nucleotide-gated ion

channels, leading to an influx of cations (Na⁺ and Ca²⁺). This influx depolarizes the neuron,

generating an action potential that is transmitted to the olfactory bulb of the brain, resulting in

the perception of smell.[18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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